N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide
Description
N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzoxathiol ring system substituted with a chlorine atom at position 7 and a sulfonamide group at position 3. The sulfonamide moiety is further substituted with a 2-methyl-5-nitrobenzene ring. This compound combines electron-withdrawing groups (chloro, nitro) and a sulfonamide functional group, which are often associated with biological activity, particularly in antimicrobial or enzyme-inhibitory applications.
Properties
IUPAC Name |
N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6S2/c1-7-2-3-9(17(19)20)6-12(7)25(21,22)16-8-4-10(15)13-11(5-8)24-14(18)23-13/h2-6,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZOZMDXMIUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzoxathiol Ring: This step involves the cyclization of a suitable precursor, such as a chlorinated phenol, with a thiol and a carbonyl source under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxathiol intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.
Nitration of the Benzene Ring: The final step involves the nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group in the benzoxathiol ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride for nitro group reduction.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxathiol derivatives.
Scientific Research Applications
N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural Analogues from Biopharmacule Speciality Chemicals ()
The Biopharmacule Speciality Chemicals catalog includes several compounds with structural parallels to the target molecule. Key comparisons are outlined below:
Key Observations :
- Sulfonamide vs.
- Nitro Group Positioning : The nitro group in the target compound (position 5 on benzene) may confer stronger electron-withdrawing effects compared to BP 27513’s 2-nitro substitution, influencing reactivity in electrophilic substitutions .
- Core Structure Differences: The benzoxathiol core (target) vs. pyridine (BP 27513/14) or phenoxyphenyl (BP 27515) systems may alter metabolic stability. Benzoxathiol’s fused heterocyclic structure could improve rigidity and target selectivity.
Comparison with D037-0145 Screening Compound ()
The ChemDiv screening compound 7-(4-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-chlorobenzoate (D037-0145) shares the benzoxathiol core with the target compound but differs in substituents and functional groups:
Key Observations :
- Ester vs. Sulfonamide : The ester group in D037-0145 is more hydrolytically labile than the sulfonamide, suggesting shorter biological half-life but easier metabolic clearance .
- Conversely, the nitro group in the target compound may favor interactions with nitroreductase enzymes, relevant in prodrug activation .
- Chlorine Positioning : Both compounds feature chlorine, but its placement (benzoxathiol position 7 in the target vs. benzoate position 2 in D037-0145) could modulate steric effects in target binding.
Biological Activity
N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxathiol ring , a sulfonamide group , and a nitrobenzene moiety . Its chemical structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzenesulfonamide |
| Molecular Formula | C14H10ClN2O6S |
| Molecular Weight | 360.75 g/mol |
The presence of both nitro and sulfonamide groups suggests a potential for diverse biological interactions, making it a candidate for further investigation in pharmacological applications.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, modulating their activity through binding interactions. This mechanism is common among sulfonamide derivatives, which often inhibit bacterial dihydropteroate synthase.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound may also influence inflammatory pathways, although specific studies are necessary to elucidate these effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A comparative study highlighted the potency of similar compounds against resistant strains of bacteria.
Antitumor Activity
Several studies have explored the antitumor potential of benzoxathiol derivatives. One study demonstrated that compounds similar to N-(7-chloro-2-oxo-2H-1,3-benzoxathiol) exhibited cytotoxic effects on human cancer cell lines, suggesting that this compound may also have potential in cancer therapy.
Case Studies
-
Study on Enzyme Inhibition :
- A study investigated the inhibitory effects of benzoxathiol derivatives on bacterial enzymes involved in folate synthesis. Results indicated that these compounds could effectively inhibit growth in resistant bacterial strains.
-
Cytotoxicity Assessment :
- An assessment of cytotoxicity against various human cancer cell lines showed that related compounds induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
